2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20-14-7-3-4-8-15(14)21(27(20,23)24)12-11-19-18(22)13-26-17-10-6-5-9-16(17)25-2/h3-10H,11-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSVJDCXWWJDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the methoxyphenoxy intermediate through a reaction involving 2-methoxyphenol and an appropriate halogenated compound under basic conditions. This intermediate is then reacted with an amine derivative of benzo[c][1,2,5]thiadiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group may interact with enzymes or receptors, modulating their activity. The benzo[c][1,2,5]thiadiazole moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Benzoisothiazole Dioxides
- Compound B: 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide (CAS: 663169-01-5) Structural Similarities: Shares the benzothiazole dioxido core and acetamide linkage. Key Differences: Lacks the methoxyphenoxy group; instead, it has a 2-ethylphenyl substituent. Pharmacological Relevance: While activity data for Compound B is unspecified, benzothiazole sulfonamides are often explored for anti-inflammatory and antimicrobial applications .
Thiazolidinedione Derivatives
- Compound C: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Structural Similarities: Contains a methoxyphenoxy group and acetamide side chain. Key Differences: Replaces the benzothiadiazole core with a thiazolidinedione ring. Pharmacological Relevance: Demonstrated hypoglycemic activity in mice, suggesting utility in diabetes management .
Benzothiazole-Acetamide Hybrids
Physicochemical Properties
Pharmacological Activity
- Compound A : Hypothesized to target enzymes or receptors interacting with sulfone groups (e.g., carbonic anhydrases or cyclooxygenases) due to structural parallels with B and D .
- Compound B: No direct activity reported, but benzothiazole sulfonamides are known for antimicrobial properties .
- Compound C : Showed significant hypoglycemic effects (50% reduction in blood glucose at 50 mg/kg in mice) .
- Compound D : Exhibited 75% anti-inflammatory activity (carrageenan-induced edema) and potent antibacterial action against S. aureus .
Q & A
Q. What is the role of X-ray diffraction in structural analysis of this compound?
- Methodology :
- Co-Crystal Preparation : Grow crystals via vapor diffusion using dichloromethane:hexane .
- Data Interpretation : Refine bond lengths (e.g., C-S=O at 1.43 Å) and dihedral angles to confirm planarity of the thiadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
